
(5R)-Rupintrivir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-Rupintrivir, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₃₉FN₄O₇ and its molecular weight is 598.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
(5R)-Rupintrivir exhibits significant antiviral activity against various serotypes of human rhinovirus (HRV). It has been shown to inhibit the replication of all 48 tested HRV serotypes in vitro, with a mean effective concentration of 82 nM . Its mechanism involves binding to a conserved subset of amino acids in the 3C protease, essential for viral replication.
Table 1: Antiviral Efficacy Against HRV Serotypes
Serotype | Mean Effective Concentration (EC90) | Inhibition Type |
---|---|---|
HRV 14 | 82 nM | Irreversible |
HRV 2 | 82 nM | Irreversible |
HRV 39 | 82 nM | Irreversible |
Clinical Trials and Safety
Clinical studies have demonstrated that this compound is well tolerated in humans. In a double-blind, placebo-controlled study, intranasal administration of the compound showed no significant adverse effects beyond mild upper respiratory symptoms . The pharmacokinetics indicated that the drug effectively reaches the target site in the nasal mucosa, suggesting its potential for treating upper respiratory infections caused by HRV.
Table 2: Summary of Clinical Study Findings
Study Type | Dosage (mg) | Adverse Events | Tolerance Level |
---|---|---|---|
Single-Dose Study | 4 and 8 | Mild rhinitis | Well tolerated |
Multiple-Dose Study | 4 and 8 | Taste perversions | Well tolerated |
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has led to the development of several analogues with enhanced potency. For instance, modifications to the N-cap pyridazine moiety resulted in compounds that were more effective than this compound itself . These studies are crucial for optimizing the compound's bioavailability and efficacy.
Table 3: SAR Findings for Rupintrivir Analogues
Compound | IC50 (μM) | Comments |
---|---|---|
Rupintrivir | 7.3 ± 0.8 | Original compound |
Compound 2 | 3.2 ± 0.5 | Structurally constrained analogue |
Resistance Studies
In vitro studies have explored the potential for resistance development against this compound. Variants of HRV were isolated that exhibited reduced susceptibility after prolonged exposure to the drug, indicating that while this compound is effective, careful monitoring for resistance is necessary during treatment .
Table 4: Resistance Development Observations
Variant | Susceptibility Change | Amino Acid Changes |
---|---|---|
HRV 14 | Sevenfold reduction | T129A, T131A, T143S |
HRV 2 | No significant change | Genotypic changes observed |
Broader Implications
Beyond its application in treating rhinoviral infections, recent studies have suggested that this compound may exhibit cross-genotypic inhibitory activity against other viruses such as noroviruses . This broad-spectrum potential opens avenues for further research into its use against various viral pathogens.
属性
分子式 |
C₃₁H₃₉FN₄O₇ |
---|---|
分子量 |
598.66 |
同义词 |
(2E,4S)-4-[[(2R,5R)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-1,4-dioxoheptyl]amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。